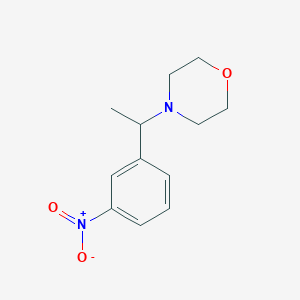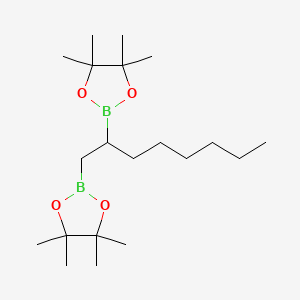
2,2'-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound’s structure features two dioxaborolane groups attached to an octane backbone, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of octane-1,2-diol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the boronic ester. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality. The purification process often involves recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boronic esters or other derivatives.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Solvents: THF, DCM, and toluene are frequently used solvents.
Conditions: Reactions are typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from these reactions include various boronic acids, esters, and carbon-carbon coupled products, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism by which 2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects involves the formation of boron-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium complex, followed by reductive elimination to form the final product. The compound’s ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 4,8-Bis(3,5-dioctyl-2-thienyl)-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
What sets 2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) apart from similar compounds is its unique octane backbone, which provides distinct steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions where other boronic esters may not perform as well .
Properties
Molecular Formula |
C20H40B2O4 |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)octan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H40B2O4/c1-10-11-12-13-14-16(22-25-19(6,7)20(8,9)26-22)15-21-23-17(2,3)18(4,5)24-21/h16H,10-15H2,1-9H3 |
InChI Key |
SFODYTWDSWMEMS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(B2OC(C(O2)(C)C)(C)C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


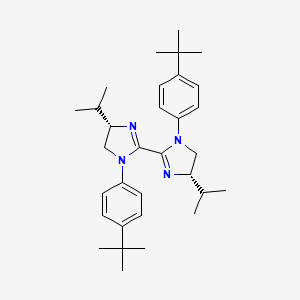
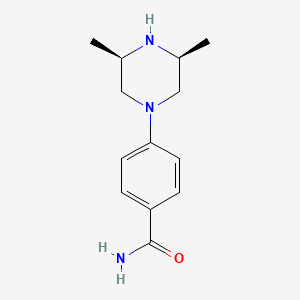

![1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide](/img/structure/B14905580.png)
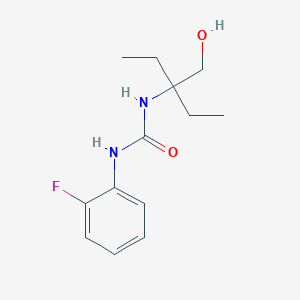

![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
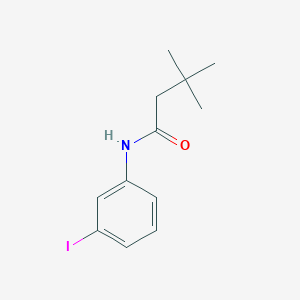
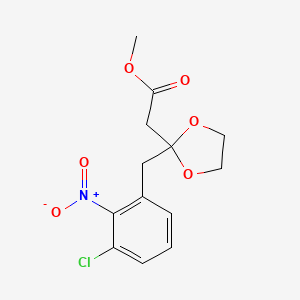
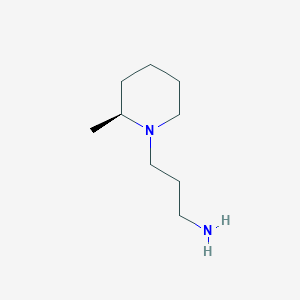
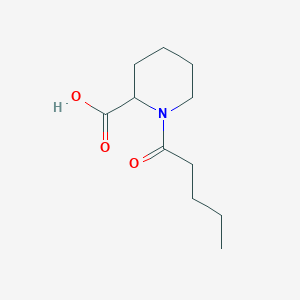
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
